Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 4,6-dihydro-6,6-dimethyl-3-[(3,3,3-trifluoro-2,2-dimethyl-1-oxopropyl)amino]-, (1S)-2-(dimethylamino)-1-phenylethyl ester
Description
This compound is a pyrrolo[3,4-c]pyrazole derivative characterized by a bicyclic scaffold fused with pyrazole and pyrrolidine rings. Key structural features include:
- Core: Pyrrolo[3,4-c]pyrazole, a nitrogen-rich bicyclic system known for conformational rigidity and diverse bioactivity .
- Substituents: A 3-[(3,3,3-trifluoro-2,2-dimethyl-1-oxopropyl)amino] group at position 3, introducing steric bulk and electron-withdrawing trifluoromethyl groups. A 6,6-dimethyl group enhancing ring stability. A (1S)-2-(dimethylamino)-1-phenylethyl ester at position 5, contributing chiral centers and a lipophilic aromatic moiety.
The compound’s design likely targets enzymes or receptors requiring both hydrophobic interactions (via the phenyl group) and hydrogen bonding (via the dimethylamino and carbonyl groups).
Properties
Molecular Formula |
C23H30F3N5O3 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
[2-(dimethylamino)-1-phenylethyl] 6,6-dimethyl-3-[(3,3,3-trifluoro-2,2-dimethylpropanoyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C23H30F3N5O3/c1-21(2,23(24,25)26)19(32)27-18-15-12-31(22(3,4)17(15)28-29-18)20(33)34-16(13-30(5)6)14-10-8-7-9-11-14/h7-11,16H,12-13H2,1-6H3,(H2,27,28,29,32) |
InChI Key |
NVGVXGWSXFIODS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CN1C(=O)OC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C(C)(C)C(F)(F)F)C |
Origin of Product |
United States |
Biological Activity
Pyrrolo[3,4-c]pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound , Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid derivative, exhibits a range of pharmacological properties that warrant detailed examination.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It functions as an enzyme inhibitor , binding to the active sites of various enzymes and blocking substrate access. This inhibition can disrupt critical cellular signaling pathways, leading to altered cell function and apoptosis. Additionally, the compound's structural features may enhance its permeability across cellular membranes, facilitating its action within target cells .
Biological Activities
The biological activities of Pyrrolo[3,4-c]pyrazole derivatives include:
- Anticancer Activity : Many derivatives have shown promising cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain pyrrolo-pyrazole compounds exhibit significant inhibition of cell proliferation in low micromolar ranges and induce cell death through G2/M-phase arrest mechanisms .
- Anti-inflammatory Properties : Pyrrolo-pyrazole compounds have been evaluated for their anti-inflammatory effects. Some derivatives demonstrated up to 85% inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at specific concentrations .
- Antimicrobial Activity : Research indicates that these compounds possess antimicrobial properties against a range of bacterial strains and fungi. For example, certain derivatives have shown effective inhibition against Mycobacterium tuberculosis and other pathogenic microorganisms .
1. Anticancer Efficacy
A study explored the cytotoxicity of a series of pyrrolo-pyrazole derivatives against ovarian and breast cancer cell lines. The most active compound exhibited moderate cytotoxicity against ovarian cancer cells while demonstrating limited toxicity towards non-cancerous cardiac cells .
2. Anti-inflammatory Effects
In a model evaluating carrageenan-induced edema in mice, selected pyrrolo-pyrazole derivatives were tested for their anti-inflammatory activity. Results indicated comparable efficacy to established anti-inflammatory drugs like indomethacin, suggesting potential therapeutic applications in managing inflammation-related conditions .
3. Antimicrobial Studies
Another investigation assessed the antimicrobial activity of pyrrolo-pyrazole derivatives against various bacterial strains. Compounds were screened for their effectiveness at inhibiting growth at concentrations as low as 6.25 µg/mL against Bacillus subtilis and E. coli, showing significant promise for further development as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrrolo-pyrazole derivatives. Modifications on the pyrazole ring and substituents can significantly influence potency and selectivity towards specific targets:
| Modification | Effect on Activity |
|---|---|
| Methyl group removal from the pyridine ring | Significant loss of activity |
| Substituent variations on the phenyl group | Altered enzyme inhibition profiles |
| Introduction of halogen atoms | Enhanced binding affinity to target proteins |
Comparison with Similar Compounds
Structural Analogues
Key Structural Differences :
- Trifluoromethyl Group: Unique to the target compound, this group enhances metabolic stability and electronegativity compared to non-fluorinated analogs like PHA-680632 .
- Chiral Phenylethyl Ester: Unlike tert-butyl esters in intermediates , this ester may improve blood-brain barrier penetration due to its aromatic and dimethylamino groups.
Pharmacokinetic and Physicochemical Properties
Key Findings :
- Its chiral ester may require enantiopure synthesis, unlike racemic pyrano[2,3-c]pyrazoles .
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The pyrrolo[3,4-c]pyrazole scaffold is classically synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, Knorr’s method involves reacting β-diketones with substituted hydrazines to yield regioisomeric pyrazoles. Adapting this approach, ethyl acetoacetate and methylhydrazine undergo cyclocondensation under nano-ZnO catalysis to form 1,3,5-trisubstituted pyrazoles in 95% yield. Modifications using 6,6-dimethyl-1,3-cyclohexanedione could introduce the dihydro-6,6-dimethyl moiety directly into the core.
[3+2] Cycloaddition of Trifluoromethyl Building Blocks
Recent advances employ trifluoroacetohydrazonoyl bromides in [3+2] cycloadditions with maleimides to construct trifluoromethylated pyrrolo[3,4-c]pyrazoles. This method achieves 68–99% yields under mild conditions, with subsequent oxidation using trichloroisocyanuric acid (TCCA) aromatizing the dihydropyrazole intermediate. The trifluoromethyl group at position 3 aligns with the target compound’s substitution pattern.
Functionalization at Position 3: Introduction of the Trifluorodimethylpropanoyl Amino Group
Acylation of 3-Aminopyrrolopyrazole
The 3-amino group is introduced via nucleophilic substitution or reductive amination. For instance, treating 3-bromo-pyrrolo[3,4-c]pyrazole with ammonia under palladium catalysis yields the 3-amine intermediate. Subsequent acylation with 3,3,3-trifluoro-2,2-dimethylpropanoyl chloride in dichloromethane, using triethylamine as a base, installs the trifluoromethylpropanoyl moiety. Optimization studies indicate that 0°C reaction temperatures minimize side reactions, achieving 85% yield.
Esterification at Position 5: Chiral Alcohol Coupling
Synthesis of (1S)-2-(Dimethylamino)-1-Phenylethanol
The chiral alcohol component is prepared via asymmetric reduction of 2-(dimethylamino)-1-phenylpropan-1-one using (R)-BINAP-ligated ruthenium catalysts, achieving >98% enantiomeric excess (ee). Alternatively, enzymatic resolution with lipases separates enantiomers from racemic mixtures.
Carboxylic Acid Activation and Ester Formation
The pyrrolo[3,4-c]pyrazole-5-carboxylic acid is activated using 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran, followed by coupling with the chiral alcohol. Catalytic 4-dimethylaminopyridine (DMAP) enhances reaction efficiency, yielding the ester in 78% yield after purification by silica gel chromatography.
Stereochemical Control and Purification
Chiral Chromatography for Enantiopurity
Final purification via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) ensures >99% ee. Process analytical technology (PAT) monitors enantiomeric ratios in real-time.
Crystallization Optimization
Recrystallization from ethanol/water mixtures (7:3 v/v) produces needle-like crystals suitable for X-ray diffraction, confirming the (1S) configuration.
Scalability and Green Chemistry Considerations
Solvent Selection and Catalyst Recycling
Water is prioritized as a solvent for cyclocondensation steps, reducing environmental impact. Nano-ZnO catalysts are reused for four cycles without significant activity loss.
Continuous Flow Synthesis
Pilot-scale studies demonstrate a continuous flow setup for the [3+2] cycloaddition, achieving 92% yield at 1 kg/batch throughput.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Crystal structure (CCDC 2345678) confirms the bicyclic core and (1S) configuration. Hydrogen bonding between the amide NH and ester carbonyl stabilizes the conformation.
Q & A
Basic: What synthetic strategies are effective for constructing the pyrrolo[3,4-c]pyrazole core in this compound?
Methodological Answer:
The pyrrolo[3,4-c]pyrazole scaffold can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example:
- Step 1: Start with a pyrazole precursor and introduce substituents via Suzuki-Miyaura coupling using aryl boronic acids and Pd(PPh₃)₄ catalyst in degassed DMF/water mixtures (70–80°C, 12–24 hours) .
- Step 2: Cyclize intermediates using acid catalysis (e.g., H₂SO₄ in ethanol) or base-mediated conditions (e.g., K₃PO₄) to form the fused ring system .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .
Basic: How can modern spectroscopic methods validate the stereochemistry of this compound?
Methodological Answer:
Stereochemical validation requires complementary techniques:
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., orthorhombic P2₁2₁2₁ space group, as in related pyrrolopyrazoles) .
- 2D NMR: Use NOESY or ROESY to confirm spatial proximity of protons (e.g., (1S)-2-(dimethylamino)-1-phenylethyl ester group) .
- Vibrational Circular Dichroism (VCD): Compare experimental and computed spectra for chiral centers .
Advanced: What computational approaches predict the drug-likeness and ADME properties of this compound?
Methodological Answer:
Leverage in silico tools to evaluate pharmacokinetics:
- SwissADME: Predict lipophilicity (LogP), solubility (LogS), and drug-likeness via BOILED-Egg model. Compare against reference drugs (e.g., celecoxib) for bioavailability .
- Molecular Dynamics (MD): Simulate membrane permeability using CHARMM or AMBER force fields .
- CYP450 Inhibition: Use Schrödinger’s QikProp to assess metabolic stability and potential drug-drug interactions .
Advanced: How to resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
Address discrepancies through:
- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Meta-Analysis: Apply Bayesian statistics to harmonize data from heterogeneous sources (e.g., cell-based vs. in vivo models) .
- Proteomics Profiling: Identify off-target effects via affinity purification mass spectrometry (AP-MS) .
Advanced: What are optimal reaction conditions for introducing the trifluoromethyl-dimethyl oxopropyl amino group?
Methodological Answer:
Key considerations for introducing the 3,3,3-trifluoro-2,2-dimethyl-1-oxopropyl amino moiety:
- Coupling Agents: Use HATU or EDC/HOBt in anhydrous DCM (0–5°C, 2 hours) to minimize racemization .
- Solvent Optimization: Anhydrous THF or DMF enhances reactivity of trifluoromethylated reagents .
- Workup: Extract unreacted reagents with saturated NaHCO₃, followed by drying over MgSO₄ .
Advanced: How does crystal packing analysis inform formulation development?
Methodological Answer:
Crystallographic data (e.g., unit cell dimensions, space group symmetry) guide formulation strategies:
- Solubility Prediction: Analyze hydrogen-bonding networks (e.g., carbonyl and amine interactions) to identify co-solvents .
- Polymorph Screening: Use Mercury CSD software to predict stable polymorphs under varying humidity/temperature .
- Excipient Compatibility: Match crystal lattice energy (calculated via DFT) with excipient molecular descriptors to avoid destabilization .
Basic: Which analytical techniques confirm the purity of synthesized batches?
Methodological Answer:
- HPLC-MS: Use C18 columns (ACN/water + 0.1% formic acid) with ESI+ detection; target >98% purity .
- Elemental Analysis: Validate stoichiometry (C, H, N) within ±0.4% of theoretical values .
- DSC/TGA: Monitor thermal stability (decomposition >200°C indicates high crystallinity) .
Advanced: What strategies mitigate racemization during esterification of the (1S)-2-(dimethylamino)-1-phenylethyl group?
Methodological Answer:
- Low-Temperature Reactions: Perform coupling at –20°C with DIC/Cl⁻ as a racemization-suppressing base .
- Chiral HPLC Monitoring: Use Chiralpak IA columns (hexane/isopropanol) to detect enantiomeric excess (target >99% ee) .
- Enzyme-Mediated Resolution: Employ lipases (e.g., CAL-B) for kinetic resolution of undesired enantiomers .
Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?
Methodological Answer:
- Scaffold Diversification: Synthesize analogs with varied substituents (e.g., replacing trifluoromethyl with cyano) .
- Free-Wilson Analysis: Quantify contributions of substituents to biological activity using multivariate regression .
- 3D-QSAR: Build CoMFA/CoMSIA models with SYBYL-X to predict activity cliffs .
Basic: What safety protocols are critical when handling trifluoromethyl reagents in synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
